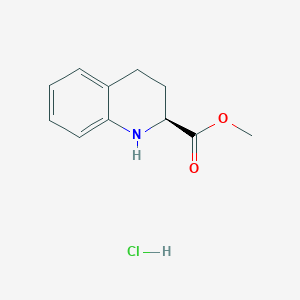

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl

Description

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl is a chiral tetrahydroquinoline derivative characterized by a methyl ester group at the 2-position of the tetrahydroquinoline scaffold and an (S)-configured stereocenter. The stereochemistry and substitution pattern of this compound may influence its biological activity, metabolic stability, and toxicity profile compared to analogous structures .

Properties

IUPAC Name |

methyl (2S)-1,2,3,4-tetrahydroquinoline-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-14-11(13)10-7-6-8-4-2-3-5-9(8)12-10;/h2-5,10,12H,6-7H2,1H3;1H/t10-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCFAFBVBOGXRN-PPHPATTJSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1CCC2=CC=CC=C2N1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Iridium-Catalyzed Enantioselective Hydrogenation

The asymmetric hydrogenation of 2-functionalized quinolines using iridium catalysts is a high-yielding method for producing chiral tetrahydroquinolines.

Procedure :

-

Substrate : 2-Carbomethoxyquinoline

-

Catalyst : [Ir(cod)Cl]₂ with chiral bisphosphine ligands (e.g., (R)-SegPhos)

-

Additive : Iodine (0.5–1.0 equiv)

-

Conditions : 50–100 bar H₂, 25–50°C, 12–24 hours

-

Solvent : Dichloromethane or toluene

-

Yield : 85–92%

Mechanism :

-

Coordination of the quinoline nitrogen to iridium.

-

Heterolytic H₂ activation.

-

Sequential hydride transfer to C2 and C4 positions.

Limitations :

-

Requires high-pressure H₂ equipment.

-

Sensitive to steric hindrance in substituted quinolines.

Multi-Step Synthesis via Intermediate Protection

Benzyl Protection/Deprotection Route

A three-step synthesis from 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is described in CN110724098A:

| Step | Reaction | Conditions | Intermediate/Product | Yield |

|---|---|---|---|---|

| 1 | Benzylation | Benzyl bromide, K₂CO₃, DMF, 0°C, 20 hours | 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline | 86% |

| 2 | Carboxylation | n-BuLi, CO₂, TMEDA, THF, −78°C to room temperature | 2-Benzyl-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid | 89% |

| 3 | Debenzylation/HCl salt formation | 5% Pd/C, H₂ (1–4 atm), MeOH, HCl, 50–65°C, 16–20 hours | (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl | 91% |

Advantages :

-

Scalable to industrial production.

-

High purity (HPLC >99%, single impurity <0.2%).

Enzymatic Resolution and Chiral Pool Synthesis

Kinetic Resolution Using Lipases

Racemic methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate is resolved using immobilized lipases:

-

Enzyme : Candida antarctica Lipase B (CAL-B)

-

Acyl donor : Vinyl acetate

-

Solvent : tert-Butyl methyl ether

-

Temperature : 30°C

-

Outcome :

Drawbacks :

-

Maximum theoretical yield limited to 50% for each enantiomer.

-

Requires recycling of undesired enantiomer.

Borrowing Hydrogen Methodology

Manganese-Catalyzed Reductive Amination

A one-pot cascade reaction using a manganese PN₃ pincer complex enables atom-efficient synthesis:

-

Substrates : 2-Aminobenzyl alcohol + secondary alcohols (e.g., 1-phenylethanol)

-

Catalyst : Mn(I) PN₃ complex (2 mol%)

-

Base : KH (150 mol%) + KOH (30 mol%)

-

Solvent : DME

-

Temperature : 120°C, 20 hours

-

Yield : 72–91%

-

Diastereoselectivity : >20:1 (cis:trans)

Key Features :

-

No external H₂ required; alcohol serves as hydrogen donor.

-

Water is the sole byproduct.

Biomimetic Asymmetric Reduction

NAD(P)H Model Systems

Chiral NAD(P)H analogs enable enantioselective reduction of 2-carbomethoxyquinoline:

-

Catalyst : Hantzsch ester (50) + chiral Brønsted acid (51)

-

Conditions : EtOAc, 25°C, 24 hours

-

Yield : 95%

-

ee : 98%

Advantages :

-

Transition metal-free.

-

Broad functional group tolerance.

Comparative Analysis of Methods

| Method | Catalyst System | Yield (%) | ee (%) | Scalability | Cost Efficiency |

|---|---|---|---|---|---|

| Iridium hydrogenation | [Ir(cod)Cl]₂/(R)-SegPhos | 85–92 | 90–96 | Moderate | Low (Ir cost) |

| Multi-step synthesis | Pd/C, n-BuLi | 91 | N/A | High | Moderate |

| Enzymatic resolution | CAL-B lipase | 48 | 98 | Low | High |

| Borrowing hydrogen | Mn PN₃ complex | 72–91 | >99 | High | High |

| Biomimetic reduction | Hantzsch ester | 95 | 98 | Moderate | Moderate |

Industrial-Scale Considerations

-

Patented routes (e.g., CN110724098A) prioritize cost-effective reagents (e.g., benzyl bromide, n-BuLi) and recyclable catalysts (Pd/C).

-

Safety : Benzyl bromide and CO₂ require controlled handling; Pd/C hydrogenation mandates explosion-proof equipment.

-

Purification : Crystallization from ethanol/water mixtures achieves >99% purity .

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl can undergo various chemical reactions, including:

Oxidation: Conversion to quinoline N-oxide derivatives.

Reduction: Formation of tetrahydroquinoline derivatives.

Substitution: Introduction of different functional groups at various positions on the quinoline ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or peracids.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere.

Substitution: Electrophilic or nucleophilic reagents depending on the desired substitution pattern.

Major Products

The major products formed from these reactions include various substituted quinoline derivatives, which can have different biological and chemical properties.

Scientific Research Applications

Analgesic Properties

Research has identified (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl as a precursor in the synthesis of novel analgesics. Specifically, it has been studied for its potential as a κ-opioid receptor agonist, which may lead to the development of effective pain management therapies. A study highlighted the synthesis of compounds derived from this molecule that exhibited potent antinociceptive effects with improved pharmacokinetic profiles compared to traditional opioids .

Anticancer Activity

Recent investigations have revealed that derivatives of this compound show promise in anticancer therapies. These compounds were found to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Neuroprotective Effects

The compound has been studied for its neuroprotective properties against neurodegenerative diseases such as Alzheimer's and Parkinson's. Its ability to cross the blood-brain barrier makes it a candidate for further research into treatments for these conditions .

Pesticide Development

This compound is utilized in the agrochemical industry as a building block for developing new pesticides. Its derivatives have been shown to possess insecticidal properties against various pests while maintaining low toxicity to non-target organisms .

Case Study: Analgesic Development

A study conducted by Vecchietti et al. focused on synthesizing a series of (S)-Methyl 1,2,3,4-tetrahydro-quinoline derivatives aimed at enhancing analgesic efficacy while reducing side effects associated with traditional opioids. The results indicated that specific modifications to the molecular structure significantly increased potency and selectivity towards κ-opioid receptors .

Case Study: Pesticide Efficacy

In another study assessing the efficacy of agrochemical formulations containing (S)-Methyl 1,2,3,4-tetrahydro-quinoline derivatives, researchers found that these compounds effectively controlled pest populations with minimal environmental impact compared to conventional pesticides .

Mechanism of Action

The mechanism of action of (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound can modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl with 6-Methyl-1,2,3,4-tetrahydroquinoline, a structurally related compound described in the evidence:

Key Observations :

- Stereochemistry : The (S)-enantiomer may exhibit distinct receptor-binding properties compared to racemic mixtures or other stereoisomers.

- Salt Form : The hydrochloride salt improves aqueous solubility, which is critical for pharmaceutical formulations.

Functional and Pharmacological Differences

- Its structure is distinct from serotonin (5-HT3) antagonists like ondansetron or palonosetron (discussed in ), which feature fused ring systems and sulfonate groups .

Research and Crystallographic Context

For example, SHELXL is widely used for refining small-molecule crystal structures, which could aid in confirming the stereochemistry and salt form of the target compound .

Biological Activity

(S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate hydrochloride is a compound notable for its diverse biological activities and potential therapeutic applications. This article explores its biological properties, synthesis methods, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C11H14ClNO2

- Molecular Weight : 227.69 g/mol

- Appearance : Colorless liquid with a peculiar odor

- Solubility : Insoluble in water; soluble in organic solvents like alcohols

- Melting Point : 170°C

- Boiling Point : 315°C at 760 mmHg

Biological Activities

Research indicates that (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl exhibits several biological activities:

- Anti-inflammatory Activity : Studies have demonstrated its potential as an anti-inflammatory agent. This is particularly relevant in the context of chronic inflammatory diseases.

- Analgesic Properties : The compound has shown promise in pain relief applications, making it a candidate for further development in analgesic therapies.

- Neurotransmitter Interaction : Investigations into its effects on neurotransmitter systems suggest potential applications in treating neurological disorders such as depression and anxiety.

Synthesis Methods

Various synthesis methods for (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl have been documented:

- Pauson-Khand Reaction : A method involving the reaction of alkenes with carbon monoxide and a suitable nucleophile.

- Cyclization Techniques : Utilizing precursors that undergo cyclization to form the tetrahydroquinoline structure.

Table 1: Summary of Biological Evaluations

Notable Research Insights

- A study highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines, suggesting a mechanism for its anti-inflammatory effects.

- Another investigation revealed that (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl could enhance the efficacy of existing analgesics when used in combination therapies .

- Research into its neuroprotective effects indicated that it may prevent neuronal cell death under oxidative stress conditions, pointing towards potential applications in neurodegenerative diseases .

Comparative Analysis with Similar Compounds

The unique structural characteristics of (S)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate HCl distinguish it from other compounds within the tetrahydroquinoline class:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 1,2,3,4-tetrahydroquinoline-6-carboxylate | C11H13NO2 | Different carboxyl position; potential variation in activity |

| (R)-Methyl 1,2,3,4-tetrahydroquinoline-2-carboxylate | C11H13NO2 | Enantiomer with potentially different pharmacodynamics |

| Methyl quinoline-2-carboxylate | C10H9NO2 | Lacks tetrahydro structure; may exhibit different pharmacological properties |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for (S)-Methyl 1,2,3,4-tetrahydro-quinoline-2-carboxylate HCl, and how is stereochemical purity ensured?

- Methodology : A common approach involves cyclization of substituted tetrahydroquinoline precursors. For example, cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate is treated with AlCl₃ in 1,2-dichlorobenzene at 378 K, followed by neutralization, extraction, and recrystallization (yield: 73%) .

- Stereochemical Analysis : Enantiomeric purity is challenging to resolve via NMR due to overlapping signals. Alternative methods include chiral HPLC or X-ray crystallography. In one study, the starting material was confirmed as a pure cis-isomer using NMR and GC-MS .

| Key Reaction Parameters |

|---|

| Catalyst: AlCl₃ (10 eq) |

| Solvent: 1,2-dichlorobenzene |

| Temperature: 378 K |

| Purification: Ethanol recrystallization |

Q. What safety protocols are critical when handling this compound in the laboratory?

- Handling : Avoid skin/eye contact and inhalation. Use PPE (gloves, goggles) and ensure ventilation. Contaminated clothing should be removed immediately .

- Storage : Keep containers tightly sealed in a dry, ventilated area. Store away from ignition sources to prevent electrostatic discharge .

- First Aid : For eye exposure, rinse with water for ≥15 minutes; for ingestion, rinse mouth and seek medical attention .

Advanced Research Questions

Q. How can byproducts from the synthesis of this compound be identified and minimized?

- Byproduct Analysis : GC-MS and NMR are used to detect impurities. For example, a study identified m/z 230 (40%) and 170 (66%) as major byproducts during cyclization .

- Optimization : Adjusting reaction time, temperature, and catalyst stoichiometry reduces side reactions. Recrystallization from ethanol improved purity to >97% in some cases .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

- IR Spectroscopy : Key peaks include 1731 cm (ester C=O) and 1701 cm (amide C=O) .

- NMR : NMR signals at δ 3.65 (OCH₃) and δ 4.17–4.27 (4-CH) confirm structural motifs. NMR can resolve quaternary carbons .

- Mass Spectrometry : Molecular ion [M] at m/z 245 and fragment ions (e.g., m/z 186) validate the molecular formula .

Q. How does the stereochemistry of the methyl group impact biological activity in related tetrahydroquinoline derivatives?

- Case Study : The (S)-enantiomer of ethyl 1-phenyl-1,2,3,4-tetrahydro-2-isoquinolinecarboxylate showed higher receptor affinity than the (R)-form in preclinical studies, highlighting the importance of chiral resolution .

- Experimental Design : Comparative assays (e.g., enzyme inhibition) paired with molecular docking can elucidate stereochemical effects. Use chiral columns (e.g., Chiralpak AD-H) for enantiomer separation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.